molecular formula C14H15NO6 B047795 Diethyl 2-(4-nitrobenzylidene)malonate CAS No. 22399-00-4

Diethyl 2-(4-nitrobenzylidene)malonate

Cat. No. B047795
CAS RN: 22399-00-4
M. Wt: 293.27 g/mol
InChI Key: KTTWLLFTDRIQEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 2-(4-nitrobenzylidene)malonate and related compounds typically involves the Knoevenagel condensation reaction. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized through the reaction of 4-methylbenzaldehyde and diethyl malonate, catalyzed by piperidine and trifluoroacetic acid under reflux conditions in benzene (Achutha et al., 2016). Similarly, rapid room temperature liquid-phase synthesis methods have been developed for diethyl 2-((4-nitroanilino)methylene)malonate, emphasizing the efficiency of synthesis at ambient conditions (Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl 2-(4-nitrobenzylidene)malonate derivatives has been determined through various analytical techniques, including X-ray diffraction studies. These studies reveal that these compounds crystallize in specific crystal systems, displaying intermolecular interactions that stabilize the structure, such as hydrogen bonding (Achutha et al., 2016).

Chemical Reactions and Properties

Diethyl 2-(4-nitrobenzylidene)malonate serves as a precursor in the synthesis of various biologically active compounds. Its reactivity has been explored in several studies, demonstrating its role in the multistage synthesis of quinoline derivatives with applications as antiviral, immunosuppressive, and anticancer agents (Valle et al., 2018).

Scientific Research Applications

  • Enantioselective Synthesis : Diethyl malonate catalyzes the enantioselective addition to nitrostyrenes, yielding significant amounts of (R)-isomers in the products (Reznikov, Golovin, & Klimochkin, 2012).

  • Alkylation of Nitroso Chlorides : It effectively alkylates nitroso chlorides to form -substituted oximes with a diethyl malonate moiety (Bizjaev, Rybalova, Gatilov, & Tkachev, 2004).

  • Thermal Reactions : Thermal reactions of certain diethyl malonate derivatives produce different chemical compounds, indicating its reactivity under thermal conditions (Täubl & Stadlbauer, 1997).

  • Light Stabilizer Intermediate : Certain substituted diethyl malonate compounds show potential as light stabilizer intermediates due to their crystal structure and hydrogen bonding properties (Liu, Gao, Han, Feng, & Zhen, 2012).

  • Intermolecular Exciplex Formation : Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylamino-benzyl)malonate exhibits enhanced interaction between chromophores in solid matrices, showing potential in polymer science (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).

  • Synthesis of Anticancer Drug Intermediates : A study developed an efficient method to synthesize diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).

  • Molecular Conjugation Effects : Diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate shows strong conjugating effects and interactions between molecules (Crozet, Giorgi, Terme, & Vanelle, 2005).

  • Propellant and Explosive Intermediates : The Michael reaction of methylenemalonates with nitrogen compounds can produce valuable intermediates for synthesis in propellants and explosives (Baum & Guest, 1979).

  • Supramolecular Assembly Formation : Diethyl aryl amino methylene malonate derivatives exhibit co-planar conformation and strong intramolecular hydrogen bonding, which is influenced by nitro and chloro substitution (Shaik, Angira, & Thiruvenkatam, 2019).

  • Chemoselective Reduction : Selective reduction of nitrobenzylidene malonic diester with metal ion catalyst or sensitized photoirradiation demonstrates a unique reduction mechanism (Xu, Deng, & Yu, 1987).

properties

IUPAC Name

diethyl 2-[(4-nitrophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWLLFTDRIQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346039
Record name Diethyl 2-(4-nitrobenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-nitrobenzylidene)malonate

CAS RN

22399-00-4
Record name Diethyl 2-(4-nitrobenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Liu, Z Yang, X Liu, Z Wang, Y Liu, S Bai… - Organic & …, 2009 - pubs.rsc.org
Organocatalysts containing primary-secondary diamines based on bispidine have been developed to catalyze the asymmetric Michael addition of ketones to alkylidene malonates and …
Number of citations: 71 pubs.rsc.org
M Chiarucci, M Lombardo, C Trombini… - Advanced Synthesis …, 2012 - Wiley Online Library
Cinchona alkaloids‐derived bifunctional thioureas efficiently catalyse the enantioselective conjugate addition of nitroalkanes to alkylidenemalonates with syn‐diastereopreference, …
Number of citations: 25 onlinelibrary.wiley.com
Y Yuan, SY Zhang, WH Dong, F Wu… - Advanced Synthesis …, 2021 - Wiley Online Library
A visible‐light‐induced radical cascade cyclization of ortho‐diisocyanoarenes for the synthesis of diethyl benzo[a]phenazine‐6,6(5H)‐dicarboxylates has been developed. This process …
Number of citations: 8 onlinelibrary.wiley.com
DP Gavin, JC Stephens - Arkivoc, 2013 - eprints.maynoothuniversity.ie
Bifunctional thiourea catalysts have been found to be excellent promoters of the challenging Michael addition to alkylidenemalonates giving high yields of up to 99%. Substrate structure …
Number of citations: 3 eprints.maynoothuniversity.ie
R Dodda, T Mandal, CG Zhao - Tetrahedron letters, 2008 - Elsevier
Enantioenriched tetrasubstituted thiochromanes have been synthesized using a tandem Michael addition–Knoevenagel reaction between 2-mercaptobenzaldehydes and …
Number of citations: 51 www.sciencedirect.com
P Kumar, R Kumar, P Banerjee - The Journal of Organic …, 2020 - ACS Publications
A convenient additive-free synthesis of dihydro-4H-1,2-oxazines via a Cloke–Wilson-type ring expansion of the aryl-substituted cyclopropane carbaldehydes with the hydroxylamine salt …
Number of citations: 19 pubs.acs.org
A Matviitsuk - 2019 - research-repository.st-andrews.ac …
The research outlined in this thesis focuses on the study of the reactivity of α,β-unsaturated acyl ammonium intermediates and their utility in the development of new enantioselective …
EW Merling - 2015 - search.proquest.com
Carbene-boranes 1, 3-bis-(2, 6-diisopropylphenyl) imidazol-2-ylidene borane (dipp-Imd-BH 3) and 1, 3-dimethylimidazol-2-ylidene borane (diMe-Imd-BH 3) were treated with various …
Number of citations: 3 search.proquest.com
RK Varshnaya, P Banerjee - European Journal of Organic …, 2016 - Wiley Online Library
A straightforward approach for the synthesis of isoxazolidines through MgI 2 ‐catalyzed [3+2] cycloaddition reactions of donor–acceptor cyclopropanes with in situ generated …
PK Staleva - 2020 - publications.rwth-aachen.de
5. Alle wesentlichen Quellen von Unterstützung wurden benannt; 6. Wenn immer ein Teil dieser Dissertation auf der Zusammenarbeit mit anderen basiert, wurde von mir klar …
Number of citations: 4 publications.rwth-aachen.de

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